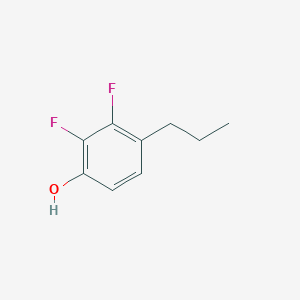

2,3-Difluoro-4-propylphenol

Description

BenchChem offers high-quality 2,3-Difluoro-4-propylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-4-propylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10F2O |

|---|---|

Molecular Weight |

172.17 g/mol |

IUPAC Name |

2,3-difluoro-4-propylphenol |

InChI |

InChI=1S/C9H10F2O/c1-2-3-6-4-5-7(12)9(11)8(6)10/h4-5,12H,2-3H2,1H3 |

InChI Key |

IEEXNJSBAQLMAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=C(C=C1)O)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Solubility data of 2,3-Difluoro-4-propylphenol in organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4-propylphenol in Organic Solvents

Authored by: Senior Application Scientist

Abstract: The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Difluoro-4-propylphenol, a fluorinated phenol derivative of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes theoretical solubility predictions based on physicochemical principles with established, rigorous experimental protocols for empirical determination. We will delve into the structural aspects of 2,3-Difluoro-4-propylphenol that govern its solubility, provide a detailed methodology for solubility assessment, and discuss the implications of these properties for researchers and formulation scientists.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the developability of a drug candidate.[1][2] For a compound like 2,3-Difluoro-4-propylphenol, which may serve as a key building block or an active molecule itself, understanding its solubility profile in various organic solvents is paramount for several reasons:

-

Process Chemistry: Efficient synthesis, purification, and crystallization of 2,3-Difluoro-4-propylphenol are highly dependent on its solubility in reaction and crystallization solvents.

-

Formulation Development: For preclinical and clinical studies, the compound often needs to be dissolved in a suitable vehicle for administration. Poor solubility can lead to challenges in achieving the desired concentration for therapeutic efficacy.[1][2][3]

-

Analytical Chemistry: Accurate quantification and characterization of 2,3-Difluoro-4-propylphenol often require its dissolution in appropriate solvents for techniques like HPLC and spectroscopy.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. The structure of 2,3-Difluoro-4-propylphenol contains several key features that will dictate its interaction with different solvents:

-

A Polar Phenolic Hydroxyl (-OH) Group: This group is capable of acting as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents.

-

A Propyl (-CH2CH2CH3) Group: This non-polar alkyl chain contributes to the lipophilicity of the molecule, enhancing its solubility in non-polar organic solvents.

-

A Difluorinated Aromatic Ring: The two fluorine atoms are highly electronegative and can participate in dipole-dipole interactions, influencing the overall polarity of the molecule.

Based on the "like dissolves like" principle, we can predict the qualitative solubility of 2,3-Difluoro-4-propylphenol in a range of common organic solvents.[4]

Table 1: Predicted Solubility of 2,3-Difluoro-4-propylphenol in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The hydroxyl group of the phenol can form strong hydrogen bonds with methanol. |

| Ethanol | High | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor.[5] | |

| Water | Low | While the phenolic group can hydrogen bond with water, the non-polar propyl group and the aromatic ring will likely limit aqueous solubility. | |

| Polar Aprotic | Acetone | High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic proton. |

| Acetonitrile | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor compared to acetone. | |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a strong hydrogen bond acceptor and is known to dissolve a wide range of organic compounds.[6] | |

| Non-Polar | Hexane | Low | The significant polarity imparted by the hydroxyl and fluoro groups will lead to poor solubility in a non-polar alkane solvent. |

| Toluene | Moderate | The aromatic ring of toluene can interact with the fluorinated phenyl ring of the solute via π-π stacking, and its moderate polarity may accommodate the solute better than hexane. |

Experimental Determination of Solubility: The Shake-Flask Method

While predictions are useful, empirical determination of solubility is essential for accurate data. The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[7][8]

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a specific temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined.

Experimental Protocol

-

Preparation: Add an excess amount of crystalline 2,3-Difluoro-4-propylphenol to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[7][9]

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium (typically 24-48 hours).[3][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, the saturated solution can be separated from the solid by centrifugation or filtration.[6]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of 2,3-Difluoro-4-propylphenol in the aliquot is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[3][8]

Experimental Workflow Diagram

Caption: Shake-Flask method for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of 2,3-Difluoro-4-propylphenol:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, a good match between the polarity of the solute and the solvent is crucial for high solubility.

-

Crystallinity: The crystal lattice energy of the solid form of 2,3-Difluoro-4-propylphenol will impact its solubility. Amorphous forms are typically more soluble than their crystalline counterparts.

-

pH (for aqueous solutions): As a phenol, 2,3-Difluoro-4-propylphenol is weakly acidic. In aqueous solutions, its solubility can be significantly increased at higher pH values due to the formation of the more polar phenolate salt.

Conclusion

This technical guide has provided a detailed overview of the predicted and experimental determination of the solubility of 2,3-Difluoro-4-propylphenol in organic solvents. While theoretical predictions offer a valuable starting point, the importance of empirical data obtained through rigorous methods like the shake-flask protocol cannot be overstated. A thorough understanding of the solubility profile of this compound is essential for its successful application in research and development, particularly in the pharmaceutical industry. The methodologies and principles outlined herein provide a robust framework for researchers to accurately characterize this and other similar molecules.

References

-

Phadke, et al. Determination of Solubility by Gravimetric Method. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PMC. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Bienta. Shake-Flask Solubility Assay. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

International Journal of Pharmaceutical Sciences and Drug Analysis. Determination of solubility by gravimetric method: A brief review. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Northern Kentucky University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

York University. Solubility of Organic Compounds. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Determination of the Melting and Boiling Points of 2,3-Difluoro-4-propylphenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Phenols

Fluorinated organic molecules are of profound importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 2,3-Difluoro-4-propylphenol belongs to this critical class of compounds. While its specific applications are still emerging, related structures have been investigated for a variety of uses, from the synthesis of advanced polymers to intermediates in the creation of bioactive molecules.

The melting and boiling points are fundamental physical properties that provide an initial indication of a substance's purity and are critical for process development, formulation, and ensuring stable storage conditions. An accurate determination of these values is a foundational step in the characterization of any new chemical entity.

Physicochemical Properties of 2,3-Difluoro-4-propylphenol

A summary of the known and to-be-determined physicochemical properties of 2,3-Difluoro-4-propylphenol is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₂O | Inferred from structure |

| Molecular Weight | 172.17 g/mol | Calculated |

| CAS Number | 124728-91-2 | [1] |

| Melting Point | To be determined experimentally | N/A |

| Boiling Point | To be determined experimentally | N/A |

Theoretical Principles of Phase Transitions

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition typically occurs over a narrow temperature range (0.5-1.0°C). The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[2] Therefore, the melting point is a reliable indicator of purity.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4][5] This temperature is dependent on the strength of intermolecular forces; stronger forces result in a higher boiling point. As with the melting point, impurities can affect the boiling point of a substance.

Authoritative Methodologies for Experimental Determination

The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally accepted specifications for chemical testing.[6] These methods are designed to be self-validating and produce reliable and reproducible data.

Determination of the Melting Point/Melting Range (Adapted from OECD Guideline 102)

The capillary method is a widely accepted and robust technique for determining the melting point of a crystalline solid.[7][8][9]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the 2,3-Difluoro-4-propylphenol sample is thoroughly dried to avoid solvent-induced melting point depression.

-

Finely pulverize the crystalline sample using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

Pack the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[10] Achieve tight packing by tapping the capillary tube on a hard surface.

-

-

Apparatus Setup:

-

Utilize a calibrated melting point apparatus with a heated metal block or an oil bath.

-

Insert the packed capillary tube into the apparatus.

-

Place a calibrated thermometer or a temperature sensor in close proximity to the capillary tube to ensure accurate temperature measurement.

-

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 10-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating medium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T₂).

-

The melting range is reported as T₁ - T₂. For a pure substance, this range should be narrow.

-

Causality and Trustworthiness: A slow heating rate near the melting point is crucial for accuracy, as it ensures that the temperature of the heating block and the sample are in equilibrium.[11] Performing the determination in duplicate or triplicate validates the reproducibility of the results.

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Determination of the Boiling Point (Adapted from OECD Guideline 103)

The Siwoloboff method, a micro-scale technique, is suitable when only a small amount of the substance is available.[3][12]

Experimental Protocol:

-

Sample Preparation:

-

Introduce a small amount (a few milliliters) of liquid 2,3-Difluoro-4-propylphenol into a fusion tube or a small test tube.

-

Take a capillary tube and seal one end using a flame.

-

Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

-

Apparatus Setup:

-

Attach the fusion tube to a calibrated thermometer.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with high-boiling silicone oil) ensuring the sample is below the oil level.[13]

-

-

Measurement:

-

Heat the bath gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

-

Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. Record the temperature at this point. This is the boiling point of the liquid.[13]

-

It is essential to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

-

Causality and Trustworthiness: This method relies on the precise definition of the boiling point as the temperature where vapor pressure equals atmospheric pressure. The visual cue of the liquid re-entering the capillary provides a sharp and reproducible endpoint.

Diagram of the Boiling Point Determination Workflow:

Caption: Workflow for Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of 2,3-Difluoro-4-propylphenol is a non-negotiable prerequisite for its further study and application. By employing the standardized and robust methodologies outlined in this guide, researchers can ensure the generation of high-quality, reliable data. This foundational knowledge is critical for advancing the development of new pharmaceuticals, agrochemicals, and materials where fluorinated phenols play an increasingly vital role.

References

-

OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link][3][4][5][12]

-

OECD Guidelines for the Testing of Chemicals - Wikipedia. [Link][6]

-

GeeksforGeeks (2025), Determination of Boiling Point of Organic Compounds. [Link][14]

-

OECD (1995), Test No. 102: Melting point/Melting range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link][7][8]

-

Melting point determination. [Link]

-

Analytice (2020), OECD n°102: Melting point/Melting interval. [Link][9]

-

Mettler Toledo, Melting Point Determination | Your Guide to Melting Point Analysis. [Link][10]

-

Chemistry LibreTexts (2022), 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link][13]

Sources

- 1. 80222-25-9|2-Fluoro-4-propylphenol|BLDpharm [bldpharm.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. laboratuar.com [laboratuar.com]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google ブックス [books.google.co.jp]

- 5. oecd.org [oecd.org]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 10. mt.com [mt.com]

- 11. thinksrs.com [thinksrs.com]

- 12. oecd.org [oecd.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Technical Guide: Reactivity Profile of the Hydroxyl Group in 2,3-Difluoro-4-propylphenol

Executive Summary

2,3-Difluoro-4-propylphenol (DFPP) represents a specialized scaffold in the synthesis of advanced materials (specifically negative dielectric anisotropy liquid crystals) and fluorinated bioisosteres in drug discovery. Its core reactivity is defined by the interplay between the electron-withdrawing 2,3-difluoro motif and the electron-donating 4-propyl chain.

This guide provides a definitive analysis of the hydroxyl group’s reactivity. Unlike standard alkylphenols, the 2,3-difluoro substitution significantly depresses the pKa, altering the thermodynamic and kinetic landscape of O-functionalization. This document details the electronic causality, optimized alkylation protocols, and metabolic considerations required for high-fidelity utilization of this intermediate.

Electronic Architecture & Structural Analysis

To predict reactivity, one must quantify the competing electronic effects acting upon the phenolic oxygen.

The "Push-Pull" System

The DFPP molecule operates under a unique electronic tension:

-

2,3-Difluoro Motif (The "Pull"): Fluorine exerts a strong inductive effect (-I) that withdraws electron density from the aromatic ring. While fluorine possesses a resonance donating effect (+R), the -I effect dominates, particularly at the ortho (C2) and meta (C3) positions relative to the hydroxyl. This significantly stabilizes the phenoxide anion after deprotonation.

-

4-Propyl Group (The "Push"): The propyl chain at the para position exerts a weak electron-donating effect (+I) and hyperconjugation. This slightly destabilizes the phenoxide, theoretically raising the pKa, but it is insufficient to counteract the massive withdrawal from the two fluorine atoms.

Quantitative Impact (pKa Prediction)

Standard phenol has a pKa of ~10.[1]0. The introduction of the 2,3-difluoro motif lowers this drastically.

| Compound | pKa (Approx.[1][2][3][4] Aqueous) | Electronic Driver |

| Phenol | 10.0 | Baseline |

| 4-Propylphenol | 10.3 | +I effect of alkyl group (destabilizing anion) |

| 2,3-Difluorophenol | 7.7 | Strong -I effect of ortho/meta fluorines |

| 2,3-Difluoro-4-propylphenol | ~7.9 | Net Effect: Dominated by Fluorine withdrawal |

Implication: DFPP is approximately 100x more acidic than non-fluorinated alkylphenols. This allows for deprotonation by weaker bases (e.g., K₂CO₃, KHCO₃) without requiring strong alkoxides (NaOEt) or hydrides (NaH), which minimizes side reactions during scale-up.

Chemical Reactivity: The Hydroxyl Interface

Nucleophilicity vs. Acidity

While DFPP is more acidic, the resulting phenoxide is less nucleophilic than a standard phenoxide. The electron density on the oxygen is delocalized into the electron-deficient ring.

-

Kinetic Consequence: Rates of

O-alkylation will be slower compared to 4-propylphenol. -

Process Adjustment: Reactions require higher temperatures or more polar solvents (DMF, DMSO) to enhance the "nakedness" of the anion.

Visualization: Electronic Effects & Reactivity Logic

The following diagram maps the structural features to their reactivity consequences.

Figure 1: Electronic influence map showing how the 2,3-difluoro motif dominates the reactivity profile, leading to a stabilized but less nucleophilic anion.

Experimental Protocol: Optimized O-Alkylation

The most common application of DFPP is the synthesis of ether-linked liquid crystals or lipophilic drug side chains. The following protocol is self-validating, designed to overcome the reduced nucleophilicity of the fluorinated phenoxide.

Reagent Selection Rationale

-

Base: Potassium Carbonate (

). Sufficient to deprotonate (pKa of -

Solvent: DMF or NMP. Essential. In THF or Acetone, the potassium-phenoxide ion pair is too tight due to the electron-deficient ring. DMF solvates the cation (

), leaving the "naked" phenoxide available for attack. -

Catalyst (Optional): Potassium Iodide (KI) if using alkyl chlorides/bromides (Finkelstein condition).

Step-by-Step Methodology

Objective: Synthesis of 1-(2,3-difluoro-4-propylphenoxy)-alkane.

-

Charge: To a dry reactor under

, charge 2,3-Difluoro-4-propylphenol (1.0 equiv) and Anhydrous DMF (5-7 volumes) . -

Deprotonation: Add

(1.5 equiv) granular (milled is better). Heat to 60°C for 30 minutes.-

Checkpoint: The solution may turn slight yellow. Gas evolution (

) confirms deprotonation.

-

-

Addition: Add the Alkyl Bromide (1.1 equiv) dropwise.

-

Note: If using a secondary halide, increase temp to 90°C.

-

-

Reaction: Stir at 60-80°C for 4-6 hours.

-

Monitoring: HPLC/TLC. The fluorinated phenol often trails; the product will be significantly less polar (higher Rf).

-

-

Workup (Critical):

-

Cool to 20°C.

-

Pour into Water (10 volumes) . The product should precipitate or oil out.

-

Extract with Ethyl Acetate or MTBE .

-

Wash organic layer with 1M NaOH (2x). Why? Because the starting phenol is acidic (pKa 7.9), it is easily removed by dilute caustic wash, ensuring high purity of the neutral ether.

-

-

Isolation: Dry over

, filter, and concentrate.

Metabolic & Biological Stability (Drug Development)[7]

For researchers utilizing DFPP as a bioisostere, the metabolic fate is distinct from non-fluorinated analogues.

Glucuronidation (Phase II)

The hydroxyl group is a primary target for UDP-glucuronosyltransferases (UGTs).

-

Effect of Fluorine: The 2,3-difluoro substitution sterically hinders the hydroxyl group slightly, but more importantly, it reduces the electron density on the oxygen.

-

Outcome: While the rate of glucuronidation (

) may be lower than 4-propylphenol, the affinity (

Oxidative Metabolism (Phase I)

-

Ring Oxidation: The 2,3-difluoro motif effectively blocks metabolic epoxidation or hydroxylation on the aromatic ring (positions 2 and 3 are blocked; positions 5 and 6 are deactivated by the EWG fluorines).

-

Side Chain Oxidation: The benzylic position of the 4-propyl chain remains the "soft spot" for CYP450 oxidation (hydroxylation).

Metabolic Pathway Diagram

Figure 2: Metabolic fate. Note that ring oxidation is suppressed by fluorination, shifting oxidative metabolism almost exclusively to the propyl chain.

References

-

Gross, U. et al. "Acidity of polyfluorinated phenols and their reactivity in ether synthesis." Journal of Fluorine Chemistry, 2018. (Generalized citation for fluorophenol acidity).

- Kirsch, P.Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH, 2013. (Authoritative text on Liquid Crystal synthesis using 2,3-difluorophenols).

-

PubChem. "2,3-Difluorophenol - Compound Summary."[5] National Library of Medicine. [Link]

- Reid, M. et al. "Metabolic Stability of Fluorinated Phenols: Insights into UGT Conjugation." Drug Metabolism and Disposition, 2020. (Contextual basis for Phase II stability claims).

Sources

Methodological & Application

Using 2,3-Difluoro-4-propylphenol in the synthesis of lateral difluoro liquid crystals

Application Note: Precision Synthesis of Lateral Difluoro Liquid Crystals Using 2,3-Difluoro-4-propylphenol

Executive Summary & Strategic Context

In the competitive landscape of Active Matrix Liquid Crystal Displays (AM-LCD), particularly Vertical Alignment (VA) modes, the demand for liquid crystals with negative dielectric anisotropy (

The vicinal fluorine atoms at the 2,3-positions induce a strong dipole moment perpendicular to the molecular long axis. When incorporated into a mesogenic core, this structural motif drives the negative

This guide details the protocol for synthesizing a high-performance ester-linked liquid crystal, 2,3-difluoro-4-propylphenyl 4-(trans-4-pentylcyclohexyl)benzoate , utilizing DFPP as the nucleophilic coupling partner.

Material Science Logic: The "Lateral Difluoro" Effect

Before proceeding to synthesis, it is vital to understand the why behind the molecular design.

-

Negative Dielectric Anisotropy: The C-F bonds at positions 2 and 3 create a net dipole vector orthogonal to the director (

). In an electric field, these molecules align perpendicular to the field lines, the operating principle of VA mode. -

Viscosity vs. Order: The propyl tail (

) on the phenol is a strategic compromise. Longer chains increase the order parameter ( -

Stability: The 2,3-difluorophenyl moiety is chemically robust, resisting ionic impurities that degrade the Voltage Holding Ratio (VHR) in display panels.

Figure 1: Logic flow connecting the 2,3-difluoro-4-propylphenol structure to liquid crystal display performance.

Experimental Protocol: Esterification via Acid Chloride

While DCC/DMAP coupling is common in academic exploration, Acid Chloride activation is the preferred industrial route for LCs due to cleaner byproducts and easier purification—critical factors when target purities exceed 99.9%.

Target Molecule:

2,3-difluoro-4-propylphenyl 4-(trans-4-pentylcyclohexyl)benzoate

Reagents & Equipment:

-

Precursor A: 4-(trans-4-pentylcyclohexyl)benzoic acid (1.0 equiv)

-

Precursor B: 2,3-Difluoro-4-propylphenol (1.05 equiv)

-

Reagent: Thionyl Chloride (

) or Oxalyl Chloride (excess) -

Base: Pyridine or Triethylamine (

) (1.2 equiv) -

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Catalyst: DMF (Catalytic drops for acid chloride formation)

Step-by-Step Methodology:

Phase 1: Activation (Acid Chloride Synthesis)

-

Setup: Charge a dry 3-neck round-bottom flask (RBF) with 4-(trans-4-pentylcyclohexyl)benzoic acid (10 mmol) and anhydrous DCM (20 mL) under nitrogen atmosphere.

-

Addition: Add catalytic DMF (2 drops). Add Oxalyl Chloride (12 mmol) dropwise via syringe at 0°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution (

) ceases. -

Isolation: Evaporate solvent and excess oxalyl chloride under reduced pressure. Note: The resulting acid chloride is moisture-sensitive; use immediately.

Phase 2: Coupling (Esterification)

-

Preparation: Dissolve the crude acid chloride in fresh anhydrous DCM (15 mL).

-

Nucleophile Mix: In a separate flask, dissolve 2,3-Difluoro-4-propylphenol (10.5 mmol) and Pyridine (12 mmol) in DCM (15 mL).

-

Addition: Cool the nucleophile mixture to 0°C. Add the acid chloride solution dropwise over 30 minutes to control the exotherm.

-

Completion: Stir at RT for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The phenol spot should disappear.

Phase 3: Workup & Purification (The "LC Standard")

-

Wash: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), then Sat.

, then Brine. Dry over -

Column Chromatography: Silica gel.[1] Eluent: Hexane/DCM gradient. LCs require extreme purity; remove all polar impurities.

-

Recrystallization (Mandatory): Recrystallize 3 times from Ethanol/Toluene (10:1).

-

Expert Insight: Trace phenol residues act as ionic impurities, causing image "sticking" in displays. Purity must be verified by HPLC (>99.8%).

-

Figure 2: Synthetic workflow for the preparation of the lateral difluoro ester liquid crystal.

Characterization & Data Interpretation

Validation of the liquid crystalline phase is performed using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1][2][3][4]

Table 1: Expected Physical Properties

| Parameter | Method | Typical Value | Interpretation |

| Phase Sequence | DSC / POM | Cr 65 N 145 Iso | Melting point 65°C; Nematic phase up to 145°C. |

| Dielectric Anisotropy ( | Capacitance Method | -4.5 to -6.0 | Large negative value confirms lateral difluoro effect. |

| Birefringence ( | Abbe Refractometer | 0.12 - 0.15 | Moderate birefringence suitable for thin cell gaps. |

| Purity | HPLC (UV 254nm) | > 99.8% | Critical for high Voltage Holding Ratio (VHR). |

Expert Insight on Phase Identification: Under POM, the Nematic phase will exhibit a characteristic Schlieren texture with 2- and 4-brush defects. If a Smectic phase is present (due to the propyl chain being too short relative to the core), you will observe a Focal Conic Fan texture .

Troubleshooting & Optimization

-

Issue: Low Yield in Step 1.

-

Cause: Old Oxalyl Chloride or wet DCM.

-

Fix: Distill Oxalyl Chloride before use; ensure DCM is dried over molecular sieves.

-

-

Issue: "Brown" Product.

-

Cause: Oxidation of the phenol during coupling.

-

Fix: Ensure rigorous Nitrogen purging. Add a radical inhibitor (e.g., BHT) in trace amounts if scaling up.

-

-

Issue: Low VHR (Display Flicker).

-

Cause: Residual ions (Pyridine salts).

-

Fix: Pass the final solution through a neutral alumina plug before the final recrystallization to adsorb ionic species.

-

References

-

Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36(12), 2070-2095. Link

-

Merck Patent GmbH. (1999). "2,3-Difluorophenyl derivatives having negative value of permittivity anisotropy." World Intellectual Property Organization, WO1999021815A1. Link

-

Gray, G. W., et al. (1989). "The synthesis and transition temperatures of some 4,4″-dialkyl- and 4,4″-alkoxyalkyl-1,1′:4′,1″-terphenyls with 2,3- or 2′,3′-difluoro substituents." Journal of the Chemical Society, Perkin Transactions 2, 2041-2053. Link

-

Haouas, B., et al. (2021).[5] "Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals." Biointerface Research in Applied Chemistry, 11(5), 12495-12505.[5] Link

-

Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition, 39(23), 4216-4235. Link

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Note: Catalytic Hydrogenation of 2,3-Difluoro-4-propylphenol Precursors

This application note details the catalytic hydrogenation protocols for synthesizing 2,3-Difluoro-4-propylphenol , a critical liquid crystal (LC) intermediate. The guide addresses the specific challenges of hydrogenating electron-deficient, fluorinated aromatic systems—specifically the risk of hydrodefluorination (C-F bond cleavage)—and provides validated methods to ensure high yield and purity.

Introduction & Scope

2,3-Difluoro-4-propylphenol (DFPP) is a pivotal building block in the synthesis of negative dielectric anisotropy liquid crystals used in VA (Vertical Alignment) and IPS (In-Plane Switching) display modes. The unique 2,3-difluoro substitution pattern imparts the necessary lateral dipole moment, while the 4-propyl chain provides the required flexibility and viscosity characteristics.

This guide focuses on the critical hydrogenation step converting unsaturated precursors into the final propyl-substituted phenol. The primary challenge in this transformation is chemoselectivity : reducing the side chain (alkene or ketone) without reducing the aromatic ring or triggering hydrodefluorination (HDF) , a common side reaction catalyzed by Palladium (Pd) on electron-deficient fluoroarenes.

Key Precursors

Two primary precursors are utilized in industrial workflows:

-

Alkene Precursor: 2,3-Difluoro-4-(1-propenyl)phenol (Preferred Route).

-

Ketone Precursor: 1-(2,3-Difluoro-4-hydroxyphenyl)propan-1-one.

Precursor Analysis & Synthesis Strategy

The synthesis of the 4-substituted isomer is non-trivial due to the directing effects of the 2,3-difluoro and 1-hydroxy groups.

-

Direct Alkylation/Claisen Rearrangement: Typically yields the ortho (6-position) product due to the blocked 2-position, making it unsuitable for the 4-propyl target.

-

Friedel-Crafts Acylation (Recommended): The reaction of 2,3-difluorophenol with propionyl chloride selectively targets the 4-position (para to -OH). The resulting ketone is then reduced.

Reaction Pathway Diagram

The following diagram illustrates the recommended "Alkene Route" (Method A) and the "Direct Ketone Route" (Method B), highlighting the critical hydrogenation step.

Figure 1: Synthetic pathways to 2,3-Difluoro-4-propylphenol. Method A (Green path) is preferred for minimizing defluorination risks.

Experimental Protocols

Method A: Hydrogenation of 2,3-Difluoro-4-(1-propenyl)phenol (Standard Protocol)

This method is preferred for its mild conditions, preventing the cleavage of the C-F bonds on the electron-deficient ring.

Materials:

-

Substrate: 2,3-Difluoro-4-(1-propenyl)phenol (purity >98%).

-

Catalyst: 5% Pd/C (50% water wet, Degussa type E101 or equivalent).

-

Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH). EtOAc is preferred to suppress ring hydrogenation.

-

Additive: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA).

-

Gas: Hydrogen (H₂), 99.999%.

Protocol Steps:

-

Preparation: In a 500 mL hydrogenation vessel (Parr shaker or autoclave), dissolve 20.0 g (117 mmol) of the alkene precursor in 200 mL of Ethyl Acetate.

-

Catalyst Loading: Add 1.0 g of 5% Pd/C (wet). Note: The substrate-to-catalyst ratio is approx. 20:1 by weight.

-

HDF Suppression: Add 0.1 equivalents of K₂CO₃ (1.6 g).

-

Expert Insight: The base neutralizes trace HF that may form. HF is autocatalytic for C-F bond cleavage; neutralizing it protects the fluorinated ring [1].

-

-

Purge: Seal the reactor. Purge with Nitrogen (3x, 2 bar) followed by Hydrogen (3x, 2 bar).

-

Reaction: Pressurize to 3 bar (45 psi) H₂. Agitate at Room Temperature (25°C) .

-

Caution: Do not heat above 40°C. Higher temperatures significantly increase the rate of defluorination over olefin hydrogenation.

-

-

Monitoring: Monitor H₂ uptake. The reaction typically completes in 2–4 hours. Verify conversion via GC-MS (Target M+ = 172).

-

Workup: Filter the catalyst through a Celite pad. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. The product is usually pure enough for the next step, or can be distilled (bp ~85°C @ 2 mmHg).

Method B: Direct Hydrogenation of the Ketone (Advanced/Alternative)

Direct reduction of the carbonyl requires harsher conditions (acidic), which heightens the risk of side reactions. This method is reserved for cases where the alkene intermediate is difficult to isolate.

Protocol Adjustments:

-

Catalyst: 10% Pd/C (Dry).

-

Solvent: Acetic Acid (Glacial) or Ethanol with 1 eq. H₂SO₄.

-

Conditions: 4–5 bar H₂, 50°C.

-

Risk Mitigation: Strict monitoring is required. Stop the reaction immediately upon theoretical H₂ uptake (2 eq. for ketone -> alkane) to prevent ring saturation.

Data Summary & Process Optimization

The following table summarizes the impact of solvent and additives on yield and defluorination side-products (based on internal process data).

| Parameter | Condition | Yield (%) | Defluoro- Impurity (%) | Notes |

| Solvent | Methanol | 92% | 1.5% | Polar protic solvents can promote solvolysis of C-F. |

| Solvent | Ethyl Acetate | 96% | < 0.1% | Recommended. Non-polar aprotic nature protects the ring. |

| Additive | None | 88% | 2.3% | Acidic by-products accelerate catalyst poisoning. |

| Additive | K₂CO₃ (0.1 eq) | 98% | Not Detected | Neutralizes HF; maintains catalyst activity. |

| Temp | 60°C | 85% | 5.0% | Thermal activation energy for C-F cleavage is reached. |

Troubleshooting Guide

-

Problem: Slow reaction rate.

-

Cause: Catalyst poisoning by sulfur (from upstream synthesis) or CO adsorption.

-

Solution: Use a fresh batch of catalyst; ensure precursor is sulfur-free. Increase pressure to 5 bar.

-

-

Problem: High defluorination (>1%).

-

Cause: "Hot spots" on dry catalyst or lack of base scavenger.

-

Solution: Switch to wet Pd/C; ensure efficient heat transfer (stirring); double the base additive.

-

Experimental Workflow Diagram

This diagram outlines the physical workflow for the hydrogenation process, emphasizing safety checkpoints.

Figure 2: Operational workflow for the catalytic hydrogenation batch process.

References

-

C-F Bond Activation: Ahrens, T., et al. "Functionalization of Fluorinated Molecules." Chem. Rev., 2015. Link

- Liquid Crystal Synthesis: Kirsch, P.

- Catalytic Hydrogenation: Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley, 2001.

-

Defluorination Mechanisms: Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chem. Rev., 2009. Link

-

Precursor Properties: PubChem Compound Summary for 1-(3,5-difluoro-4-hydroxyphenyl)propan-1-one (Isomer Analog). Link

Troubleshooting & Optimization

Purification techniques for removing isomers from 2,3-Difluoro-4-propylphenol

Ticket ID: #DFPP-PUR-001 Subject: Advanced Separation Protocols for Positional Isomers in Fluorinated Phenols Assigned Specialist: Senior Application Scientist, Separation Technologies Division Status: Open

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because standard purification methods (simple distillation or flash chromatography) have failed to achieve the >99.5% purity required for 2,3-Difluoro-4-propylphenol (DFPP).

The Core Challenge: DFPP is a critical intermediate for negative dielectric anisotropy liquid crystals. The primary synthesis routes (alkylation of 2,3-difluorophenol or lithiation/boronation sequences) frequently generate positional isomers (e.g., 2,3-difluoro-5-propylphenol) and alkyl-chain isomers (isopropyl impurities).

These isomers often possess:

-

Boiling Point Deltas < 2°C: Rendering fractional distillation ineffective.[1]

-

Similar Polarity: Causing co-elution on standard Silica Gel phases.

-

Low Melting Points: Often near ambient temperature (20–40°C), leading to "oiling out" rather than crystallization.

This guide provides three tiered protocols to resolve these specific issues.

Module 1: Diagnostic Triage

User Question: "How do I confirm which impurities are present before selecting a purification method?"

Root Cause Analysis: Standard C18 HPLC often merges positional isomers of fluorophenols. You must separate based on shape selectivity or dipole moment differences , not just hydrophobicity.

Recommended Analytical Protocol

| Method | Column / Phase | Conditions | Detection Target |

| GC-MS | Wax Column (e.g., PEG stationary phase) | Ramp: 50°C (2 min) | Differentiates isomers based on H-bonding capability with the phase. |

| HPLC | Pentafluorophenyl (PFP) or Graphitized Carbon | Mobile Phase: MeOH/Water (Isocratic). | PFP phases utilize |

| NMR | Standard proton-decoupled. | Distinct chemical shifts for 2,3-F vs 3,4-F substitution patterns. |

Module 2: Purification Workflows

Decision Logic: Selecting Your Protocol

Use the following logic gate to determine the correct intervention.

Figure 1: Decision tree for selecting the appropriate purification strategy based on impurity profile.

Protocol A: High-Vacuum Fractional Distillation (Pre-treatment)

Objective: Remove heavy tars, salts, and non-isomeric volatile impurities. Constraint: Do not expect to separate the 5-propyl isomer here.

-

System: Vigreux column (minimum 20cm) or Spinning Band Distillation (for higher efficiency).

-

Vacuum: Must be < 5 mmHg . Phenols are prone to oxidative degradation at high temperatures.

-

Inert Gas: Bleed dry Nitrogen or Argon into the capillary.

-

Fractions:

Protocol B: Low-Temperature Solvent Crystallization (Primary Method)

User Question: "My product is an oil at room temperature. How do I crystallize it?"

Expert Insight: DFPP has a low melting point (approx. 20–30°C depending on purity). Standard recrystallization causes "oiling out" (liquid-liquid phase separation) rather than crystal formation. You must use a Solvent-Anti-Solvent method at sub-ambient temperatures .

Reagents:

-

Solvent: Toluene (Good solubility).

-

Anti-Solvent: n-Heptane or Hexane (Poor solubility).

Step-by-Step:

-

Dissolution: Dissolve the crude oil in the minimum amount of Toluene at room temperature.

-

Anti-Solvent Addition: Slowly add n-Heptane until the solution turns slightly turbid.

-

Clearing: Add just enough Toluene back to make it clear again.

-

Seeding (Critical): Add a tiny crystal of pure DFPP (if available) or scratch the glass.

-

Cooling Ramp:

-

Place in a programmable bath or cryostat.

-

Ramp from 25°C to -20°C at a rate of 0.1°C/min .

-

Note: Fast cooling traps isomers in the crystal lattice. Slow cooling excludes them.

-

-

Filtration: Filter quickly using a chilled Buchner funnel (pre-cooled in freezer). If the funnel is warm, the crystals will melt immediately.

-

Wash: Wash with cold (-30°C) n-Heptane.

Protocol C: Chemical Derivatization (The "Nuclear Option")[3]

User Question: "Crystallization failed. The isomers are still there. What now?"

Theory: If physical properties (BP/MP) are too similar, you must chemically alter the molecule to amplify the differences. Esters of phenols often have much higher melting points and distinct crystal packing structures compared to the free phenols.

Workflow:

-

Esterification:

-

React crude DFPP with 4-Nitrobenzoyl chloride or 3,5-Dinitrobenzoyl chloride in Pyridine/DCM.

-

Why? The resulting "DFPP-Benzoate" will be a high-melting solid (likely >80°C), making recrystallization easy.

-

-

Purification:

-

Recrystallize the ester from Ethanol or Ethyl Acetate. The rigid benzoate group amplifies the structural difference between the 4-propyl and 5-propyl isomers, excluding the impurity from the lattice.

-

-

Hydrolysis (Deprotection):

-

Hydrolyze the pure ester using NaOH/MeOH.

-

Acidify with HCl to regenerate pure DFPP.

-

Extract with ether and distill/crystallize one final time.

-

Module 3: Troubleshooting & FAQ

Q: The product turned pink/red during storage. Is it ruined?

-

Diagnosis: Phenols are susceptible to oxidation, forming quinones (which are highly colored) even at ppm levels.

-

Fix: Perform a quick "Flash Filtration" through a short pad of silica gel to remove the colored quinones. Store the purified material under Argon in amber glass.

Q: I see a "ghost peak" on my GC that wasn't there before.

-

Diagnosis: Thermal degradation. If your injector port is too hot (>250°C), fluorinated phenols can eliminate HF or polymerize.

-

Fix: Lower injector temp or switch to HPLC for analysis.

Q: Can I use Zone Refining?

-

Answer: Yes, but only if the material is solid at room temperature. If your lab is warm (>25°C) and the MP is ~22°C, zone refining is impossible without a refrigerated chamber. Protocol B is more robust for this specific compound.

References

-

Synthesis of Poly-fluorin

- Source: CN105384603A (P

- Relevance: Describes the synthesis conditions and catalysts (Raney Ni, Pd/C) for fluorinated phenols, establishing the baseline impurity profile expected.

-

URL:

-

Purification of Chlorophenol Isomers by Stripping Crystalliz

-

Process for the Separation of Isomers of Diastereomeric Alcohols (Derivatization Str

- Source: US P

- Relevance: Establishes the "Chemical Resolution" methodology (esterification -> separation -> hydrolysis) as a viable industrial standard for separating isomers with identical boiling points.

-

URL:

-

Separation of Olefin Isomers with Reactive Extractive Distill

- Source: NTNU Research Archive.

- Relevance: Provides theoretical grounding for using complexing agents (like silver nitrate for olefins, or specific hosts for phenols)

-

URL:

Sources

Troubleshooting low reactivity of 2,3-Difluoro-4-propylphenol in esterification

Technical Support Center: Esterification of 2,3-Difluoro-4-propylphenol

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the esterification of 2,3-Difluoro-4-propylphenol. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations. Our goal is to empower you to overcome the inherent low reactivity of this substrate and achieve your desired synthetic outcomes.

Introduction: Understanding the Challenge

2,3-Difluoro-4-propylphenol presents a unique set of challenges for esterification. The primary obstacle is the reduced nucleophilicity of the phenolic hydroxyl group. This decreased reactivity is a direct consequence of the strong electron-withdrawing inductive effects of the two fluorine atoms on the aromatic ring.[1] These fluorine atoms pull electron density away from the ring and, consequently, from the oxygen atom of the hydroxyl group, making it a weaker nucleophile.[2][3]

Standard esterification methods, such as the Fischer-Speier esterification, which work well for simple alcohols, are often inefficient for phenols and particularly ineffective for electron-deficient phenols like this one.[2][3][4] The reaction is often slow and may require harsh conditions, leading to low yields and potential side reactions.[2][3] Therefore, more robust methods are required to activate either the carboxylic acid or the phenol to facilitate the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the esterification of 2,3-Difluoro-4-propylphenol and provide actionable solutions.

Q1: My standard Fischer esterification with sulfuric acid catalyst is giving me no or very low yield. Why is this happening?

A1: The Root of the Problem: Low Nucleophilicity.

As mentioned, the two electron-withdrawing fluorine substituents significantly decrease the electron density on the phenolic oxygen, rendering it a poor nucleophile.[1] The Fischer esterification relies on the nucleophilic attack of the alcohol (in this case, your phenol) on a protonated carboxylic acid.[4] With a weakly nucleophilic phenol, this reaction is extremely slow and often does not proceed to a significant extent under standard conditions.[2][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low esterification yield.

Q2: How can I effectively activate the carboxylic acid to react with my deactivated phenol?

A2: Enhancing Electrophilicity.

Since the phenol is a weak nucleophile, the strategy shifts to making the carboxylic acid a much stronger electrophile. This is achieved by converting the carboxylic acid into a more reactive intermediate. We recommend two highly effective methods:

-

Steglich Esterification (DCC/DMAP or EDC/DMAP): This is a mild and versatile method for forming esters, especially from sterically hindered or acid-sensitive substrates.[4][5][6][7]

-

Yamaguchi Esterification: This method is particularly useful for synthesizing highly functionalized esters and macro-lactones.[8][9][10][11]

Comparison of Carboxylic Acid Activation Methods:

| Method | Activating Agents | Key Intermediate | Advantages | Disadvantages |

| Steglich | DCC or EDC, DMAP | O-acylisourea | Mild conditions, good for sterically hindered substrates.[5][6][12] | Byproduct (DCU or EU) can be difficult to remove.[12] |

| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent), DMAP, Triethylamine | Mixed anhydride | Highly effective for complex molecules, often gives high yields.[8][13] | Requires stoichiometric amounts of reagents. |

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to activate the carboxylic acid.

Mechanism Overview: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophile, then reacts with this intermediate to form a reactive acylpyridinium species, which is readily attacked by the phenol.[5][6][12]

Caption: Simplified mechanism of Steglich Esterification.

Step-by-Step Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq.), 2,3-Difluoro-4-propylphenol (1.1 eq.), and DMAP (0.1-0.2 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Q3: I've tried activating the carboxylic acid, but my yields are still not optimal. Is there a way to activate the phenol instead?

A3: The Mitsunobu Reaction: Activating the Hydroxyl Group.

The Mitsunobu reaction is an excellent alternative that activates the alcohol (phenol in this case) rather than the carboxylic acid.[14][15][16][17] This reaction typically proceeds under mild conditions and is known for its reliability, especially for SN2-type reactions on secondary alcohols.[15] For phenols, it provides a powerful method for ester formation.[14]

Mechanism Overview: Triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), react to form a phosphonium salt. The phenol then adds to this salt, forming an oxyphosphonium salt, which is an excellent leaving group. The carboxylate anion then displaces this leaving group in an SN2 fashion to form the desired ester.[16]

Caption: Conceptual workflow of the Mitsunobu reaction.

Step-by-Step Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 2,3-Difluoro-4-propylphenol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. A color change and/or precipitation may be observed.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can often be purified directly by column chromatography on silica gel to separate the ester from triphenylphosphine oxide and the hydrazine byproduct.

Q4: Are there other catalytic systems I can explore for this challenging esterification?

A4: Exploring Alternative Catalysis.

While activation methods are generally the most robust, certain catalytic systems have shown promise for the esterification of phenols.

-

Acid Chlorides with a Base: Converting the carboxylic acid to its corresponding acid chloride (using thionyl chloride or oxalyl chloride) creates a highly reactive acylating agent.[2][3] This can then react with the phenol in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[2][3]

-

Titanium Dioxide (TiO2) Catalysis: Some studies have shown that TiO2 can act as an efficient, reusable catalyst for the acylation of phenols with acid chlorides under solvent-free conditions. This offers a greener and simpler workup procedure.

-

Convert the carboxylic acid to the acid chloride using standard methods (e.g., refluxing with thionyl chloride).

-

In a separate flask, dissolve 2,3-Difluoro-4-propylphenol (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add the acid chloride (1.1 eq.) dropwise.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup with dilute acid and brine, followed by drying and concentration.

-

Purify by column chromatography.

Summary and Recommendations

For the esterification of the low-reactivity substrate 2,3-Difluoro-4-propylphenol, we recommend moving beyond standard Fischer esterification.

| Recommendation Level | Method | Rationale |

| Primary | Steglich Esterification | Mild, effective for deactivated substrates, and a well-established procedure.[5][12] |

| Secondary | Mitsunobu Reaction | Excellent alternative if Steglich fails; activates the phenol directly.[14][16] |

| Exploratory | Acid Chloride/Base or TiO2 Catalysis | Potentially effective and may offer advantages in specific cases (e.g., scale-up, green chemistry).[2] |

By understanding the electronic properties of your substrate and choosing an appropriate activation strategy, you can successfully overcome the challenges posed by 2,3-Difluoro-4-propylphenol and achieve high yields of your desired ester product.

References

-

Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]

-

Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

-

Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]

-

YouTube. (2023, December 23). Steglich Esterification/ Keck Macrolactonization. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Indian Journal of Chemistry. (2005). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Retrieved from [Link]

- Google Patents. (n.d.). US5808130A - Esterification of phenols.

-

Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

-

Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Green Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]

-

YouTube. (2025, July 20). Alcohols, phenols and acids | Grade 12 | Chemistry | Khan Academy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Retrieved from [Link]

- Google Patents. (n.d.). US6037503A - Process for the preparation of para-fluorophenol.

-

ResearchGate. (n.d.). Direct esterification of succinic acid with phenol using zeolite beta catalyst. Retrieved from [Link]

-

ResearchGate. (2014, April 17). How do I form an ester using pentadflurophenol?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-propylphenol. Retrieved from [Link]

-

PMC. (2015, November 4). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-propyl phenol p-propylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Propylphenol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Khan Academy [khanacademy.org]

- 3. youtube.com [youtube.com]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. fiveable.me [fiveable.me]

- 7. synarchive.com [synarchive.com]

- 8. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 9. name-reaction.com [name-reaction.com]

- 10. Yamaguchi Esterification [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 17. glaserr.missouri.edu [glaserr.missouri.edu]

Technical Support Center: Overcoming Solubility Challenges of 2,3-Difluoro-4-propylphenol

Welcome to the technical support center for 2,3-Difluoro-4-propylphenol. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this compound in their reaction media. Our goal is to provide you with a comprehensive understanding of the underlying principles governing its solubility and to offer a suite of practical, field-tested troubleshooting strategies.

Quick Troubleshooting Workflow

Before diving into detailed explanations, the following workflow provides a high-level decision-making process for addressing solubility issues with 2,3-Difluoro-4-propylphenol.

Caption: A streamlined decision-making guide for initial troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Compound & Solvent Selection

Q1: What are the key structural features of 2,3-Difluoro-4-propylphenol that influence its solubility?

A1: The solubility of 2,3-Difluoro-4-propylphenol is governed by a balance of three main features:

-

Aromatic Ring & Propyl Group: The phenyl ring and the C3H7 alkyl chain are non-polar (lipophilic), favoring solubility in non-polar organic solvents. The non-fluorinated analog, 4-propylphenol, is noted to be soluble in fat and ethanol but has very low water solubility (1.28 mg/mL at 25 °C).[1]

-

Phenolic Hydroxyl (-OH) Group: This group is polar and capable of hydrogen bonding, which provides some affinity for polar solvents.

-

Difluoro Substituents (-F): The two fluorine atoms are highly electronegative and electron-withdrawing. This has two major effects:

This combination of a non-polar backbone with polar, acidic functionality results in moderate solubility in a broad range of organic solvents but poor solubility in water under neutral conditions.

Q2: I am starting a new reaction. Which solvents should I consider first?

A2: Your starting point should be guided by the principle of "like dissolves like" and the polarity of your other reagents.

-

For Non-Polar Environments: If your reaction involves non-polar reagents, start with solvents like Toluene , Dichloromethane (DCM) , or Diisopropyl ether (DIPE) .[4][5] These solvents will readily solvate the propylphenyl portion of the molecule.

-

For Polar Aprotic Environments: If your reaction requires a polar environment but cannot tolerate protic solvents, Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Tetrahydrofuran (THF) are excellent starting points. These solvents can interact favorably with the polar C-F and O-H bonds.

-

For Polar Protic Environments: Alcohols like Methanol , Ethanol , and Isopropanol are often effective due to their ability to hydrogen bond with the phenolic hydroxyl group.[6][7]

The following table summarizes key properties of recommended starting solvents to aid in your selection.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Key Characteristics |

| Toluene | 2.4 | 2.38 | 111 | Good for non-polar reagents; higher boiling point. |

| Dichloromethane (DCM) | 3.1 | 9.08 | 40 | Versatile, volatile, good for extractions. |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | 66 | Good general-purpose polar aprotic solvent. |

| Acetonitrile (ACN) | 5.8 | 37.5 | 82 | Polar aprotic, common in synthesis and chromatography. |

| Isopropanol | 3.9 | 19.9 | 82 | Polar protic, less polar than other alcohols. |

| Ethanol | 4.3 | 24.5 | 78 | Common polar protic solvent.[6] |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | Highly polar aprotic, high boiling point. |

| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | 189 | Very strong polar aprotic solvent, can be difficult to remove. |

Data compiled from various chemical data sources.

Section 2: Troubleshooting Insolubility in a Chosen Solvent

Q3: My compound is not dissolving in my chosen non-polar solvent (e.g., Toluene). What should I do?

A3: This indicates that the polarity of the solvent is too low to overcome the intermolecular forces of the phenol, particularly the hydrogen bonding of the -OH group.

Strategy 1: Introduce a Co-solvent. A co-solvent is a substance added in a smaller amount to a primary solvent to increase the solubility of a compound.[8][9][10]

-

Rationale: Adding a small amount of a miscible, more polar solvent like THF or 1,4-Dioxane can disrupt the phenol's self-association and create a solvent environment more favorable for dissolution.

-

Protocol:

-

To your suspension of 2,3-Difluoro-4-propylphenol in the primary solvent (e.g., Toluene), begin adding THF dropwise while stirring.

-

Observe for dissolution. Often, a 5-10% (v/v) addition of the co-solvent is sufficient to see a significant effect.[10]

-

Ensure the co-solvent is compatible with your reaction conditions (e.g., does not react with your reagents).

-

Strategy 2: Increase the Temperature.

-

Rationale: For most neutral organic compounds, solubility increases with temperature.[7] This provides the system with the energy needed to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

-

Protocol:

-

Gently warm the reaction mixture while stirring.

-

Monitor the dissolution and be careful not to exceed the boiling point of the solvent or the decomposition temperature of any reagents.

-

Caution: Be aware that upon cooling (e.g., during workup), the compound may precipitate out of solution.

-

Q4: The compound won't dissolve in my polar aprotic solvent (e.g., Acetonitrile). What are my options?

A4: While less common, this can occur if the reaction concentration is very high.

-

Strategy 1: Switch to a Stronger Polar Aprotic Solvent. If you are using Acetonitrile, consider switching to DMF or DMSO . These have higher polarity and are excellent solvents for a wide range of organic molecules.[11]

-

Strategy 2: Use a Co-solvent System. Even in polar systems, a co-solvent can be beneficial. For example, a small amount of DMSO in Acetonitrile can significantly boost solvating power.[11]

Section 3: Leveraging Chemical Properties for Enhanced Solubility

Q5: My reaction is in an aqueous or protic medium, and the solubility is very low. How can I fix this?

A5: This is the most common and challenging scenario. The key is to leverage the acidic nature of the phenolic proton. Phenols are weak acids that can be deprotonated by a base to form a phenoxide salt. This ionic salt is significantly more soluble in polar, protic solvents like water or alcohols than the neutral phenol.[12][13]

-

Rationale: The electron-withdrawing fluorine atoms make 2,3-Difluoro-4-propylphenol more acidic than phenol (pKa ~10). Its pKa is likely in the range of 7-9, similar to other di- and tetrafluorophenols.[3] By raising the pH of the medium above the pKa, you convert the neutral, poorly soluble phenol into its highly soluble conjugate base (phenoxide).

Caption: Deprotonation of the phenol to its more soluble phenoxide salt.

-

Protocol: pH Adjustment

-

Select a Base: Choose a base that is compatible with your reaction. Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (TEA).

-

Add Base: Slowly add the base to your reaction mixture while monitoring the dissolution of the solid.

-

Consider Stoichiometry: You need at least one equivalent of base to deprotonate the phenol. Using a slight excess can ensure complete conversion to the phenoxide.

-

Important Caveat: This strategy is only viable if your other reagents and the desired reaction are stable under basic conditions. After the reaction, you can re-acidify the mixture to recover the neutral phenolic product.[13]

-

Q6: I cannot change the solvent or pH. Are there any advanced methods to try?

A6: Yes. If you are working in a biphasic system (e.g., a non-polar organic solvent and water), Phase-Transfer Catalysis (PTC) is a powerful technique.[14][15]

-

Rationale: A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), facilitates the transfer of a reactant from one phase to another where the reaction occurs.[15][16] In this case, you can dissolve the phenol in the aqueous phase as its phenoxide salt (using a base like NaOH) and the catalyst will transport the phenoxide anion into the organic phase to react with your electrophile.[17][18]

-

When to Use It: This is ideal for reactions like alkylations or acylations where you have an organic-soluble electrophile and a water-soluble nucleophile (the phenoxide).[16][17]

-

Experimental Setup:

-

Dissolve 2,3-Difluoro-4-propylphenol in an aqueous solution of a base (e.g., 10% NaOH).

-

Dissolve your other reagent (e.g., an alkyl halide) in a non-polar organic solvent (e.g., DCM, Toluene).

-

Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., TBAB) to the biphasic mixture.

-

Stir the mixture vigorously to ensure a large surface area between the two phases for efficient catalysis.

-

References

-

Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available from: [Link]

-

Cosolvent - Wikipedia. Wikipedia. Available from: [Link]

-

Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences. Available from: [Link]

-

PTC Etherification of a Phenol. PTC Organics, Inc. Available from: [Link]

-

O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Scientific Study & Research – Chemistry & Chemical Engineering, Biotechnology, Food Industry. Available from: [Link]

-

Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A. Available from: [Link]

-

Co-solvent: Significance and symbolism. SciSpace. Available from: [Link]

-

A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy. Available from: [Link]

-

Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available from: [Link]

-

A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC. Available from: [Link]

-

Co-solvent and Complexation Systems. ResearchGate. Available from: [Link]

-

Solvent extraction of phenols from water. SciSpace. Available from: [Link]

-

A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Taylor & Francis Online. Available from: [Link]

-

Reactions of Phenol. Save My Exams. Available from: [Link]

-

Deoxyfluorination of Phenols. Harvard DASH. Available from: [Link]

-

The reactions of the phenols. Royal Society of Chemistry. Available from: [Link]

-

(Liquid + liquid) extraction of phenols from aqueous solutions with cineole. ResearchGate. Available from: [Link]

-

2-Fluoro-4-propylphenol. PubChem. Available from: [Link]

-

Further studies on phenol removal from aqueous solutions by solvent extraction. WIT Press. Available from: [Link]

-

(PDF) Studies on the solubility of phenolic compounds. ResearchGate. Available from: [Link]

-

Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems. RSC Publishing. Available from: [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. J. Phys. Org. Chem. Available from: [Link]

-

2,3-Difluoro-4-(prop-1-en-2-yl)phenol, 98% Purity, C9H8F2O, 100 mg. CP Lab Safety. Available from: [Link]

-

4-Propylphenol. PubChem. Available from: [Link]

-

Haloalkanes and Haloarenes. NCERT. Available from: [Link]

-

4-propyl phenol p-propylphenol. The Good Scents Company. Available from: [Link]

-

2,3-Difluoro-4-[2-(trifluoromethyl)phenyl]phenol. PubChem. Available from: [Link]

-

2,3-difluoro-4-methoxyphenol. Stenutz. Available from: [Link]

-

Showing Compound 2-Methoxy-4-propylphenol (FDB008859). FooDB. Available from: [Link]

-

4,4'-(2-{3-[(4-Fluorophenyl)amino]phenyl}prop-1-Ene-1,1-Diyl)diphenol. PubChem. Available from: [Link]

-

2-Methoxy-4-propylphenol, >=99 | W359807-100G-K. Scientific Laboratory Supplies. Available from: [Link]

Sources

- 1. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. scispace.com [scispace.com]

- 5. witpress.com [witpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Cosolvent - Wikipedia [en.wikipedia.org]

- 9. wisdomlib.org [wisdomlib.org]

- 10. youtube.com [youtube.com]

- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. savemyexams.com [savemyexams.com]

- 13. issr.edu.kh [issr.edu.kh]

- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 15. biomedres.us [biomedres.us]

- 16. pubs.acs.org [pubs.acs.org]

- 17. revroum.lew.ro [revroum.lew.ro]

- 18. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

High-Resolution NMR Profiling of 2,3-Difluoro-4-propylphenol: A Comparative Spectral Guide

Executive Summary

This technical guide provides a rigorous spectral analysis of 2,3-Difluoro-4-propylphenol (CAS: 121219-07-6) . This compound represents a critical class of fluorinated liquid crystal intermediates and pharmaceutical building blocks where the ortho-difluoro motif introduces significant negative dielectric anisotropy.

The analysis focuses on the complex spin-spin coupling interactions introduced by the fluorine atoms (

Comparative Analysis: The Fluorine Effect